Methyl 2,5-dihydroxycinnamate

EGFR signaling Tyrosine kinase inhibition Serum stability

Research on EGFR signaling is often hindered by the serum instability of natural products like erbstatin. Methyl 2,5-dihydroxycinnamate (MDHC) offers a stable, cell-permeable solution for cell-based assays. - **Superior Stability:** 4-fold enhanced serum stability vs. erbstatin, enabling use in serum-containing media. - **Potent Inhibition:** Competitive EGFR kinase inhibitor (IC50 = 0.15 μg/mL) with ATP-noncompetitive binding. - **Unique Control:** Blocks M phase in VSMC cells-a property not shared by genistein or herbimycin A. - **Analytical Standard:** Verified human urinary and plant metabolite (Azadirachta indica).

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 63177-57-1
Cat. No. B013695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dihydroxycinnamate
CAS63177-57-1
Synonyms2,4-dihydroxymethylcinnamate
2,5-dihydroxycinnamic acid methyl ester
methyl 2,5-dihydroxycinnamate
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(C=CC(=C1)O)O
InChIInChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
InChIKeyBQCNSTFWSKOWMA-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-dihydroxycinnamate (CAS 63177-57-1): A Stable Erbstatin Analog EGFR Tyrosine Kinase Inhibitor for Cancer and Signal Transduction Research


Methyl 2,5-dihydroxycinnamate (MDHC, CAS 63177-57-1) is a cell-permeable cinnamate ester and a stable analog of the natural product erbstatin [1]. It is characterized as an inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinase activity, competitively binding the substrate site while being noncompetitive with ATP . The compound has been identified as a human urinary metabolite and plant metabolite found in species such as Azadirachta indica, and is classified as a geroprotector [1].

Stable, cell-permeable erbstatin analog for EGFR kinase studies
Compatible with serum-containing cell-based assays
Distinct cell-cycle arrest profile vs. genistein/herbimycin A
Analytical reference standard for metabolomics (human/plant metabolite)

Why Methyl 2,5-dihydroxycinnamate Cannot Be Substituted with Erbstatin or Other EGFR Inhibitors


Direct substitution of methyl 2,5-dihydroxycinnamate with the parent compound erbstatin is precluded by erbstatin's marked instability in serum, which abrogates its utility in cell-based and in vivo assays [1]. While other tyrosine kinase inhibitors such as genistein and herbimycin A share EGFR inhibitory activity, they exhibit divergent potency profiles, differential effects on cell cycle progression, and distinct in vivo metabolic liabilities [2]. The quantitative evidence below establishes the precise performance boundaries that define where methyl 2,5-dihydroxycinnamate offers verifiable experimental advantages and where its structural vulnerabilities necessitate alternative selections.

Erbstatin (Parent)

Marked serum instability causes complete inactivation within 30 min, which may prevent reliable cell-based assay performance and direct substitution.

Genistein / Herbimycin A

Divergent cell-cycle effects and absence of M-phase arrest may shift endpoint interpretation in PDGF-mediated proliferation models.

Quantitative Differential Evidence for Methyl 2,5-dihydroxycinnamate (CAS 63177-57-1) Against Closest Analogs


4-Fold Enhanced Serum Stability Over Erbstatin Enables Cell-Based and Functional Assays

Methyl 2,5-dihydroxycinnamate demonstrates approximately 4-fold greater stability than erbstatin in calf serum [1]. This differential stability translates directly to functional outcomes: methyl 2,5-dihydroxycinnamate retains activity after a 60-minute incubation, whereas erbstatin is completely inactivated in serum within 30 minutes .

Serum Stability Comparison
Head-to-head
~4-fold more stable than erbstatin
Erbstatin: completely inactivated within 30 min in calf serum
Supports reliable use in serum-containing cell-based assays
60-min incubation; erbstatin loses all activity by 30 min
EGFR signaling Tyrosine kinase inhibition Serum stability Cell-based assays

EGFR Tyrosine Kinase Inhibition: Comparable In Vitro Potency to Erbstatin with Superior Functional Durability

Methyl 2,5-dihydroxycinnamate inhibits EGF receptor-associated tyrosine kinase in vitro with an IC50 of 0.15 μg/mL (approximately 0.77 μM) [1]. This potency is comparable to that of erbstatin [2], yet the enhanced stability of methyl 2,5-dihydroxycinnamate results in more pronounced functional effects on EGF-induced DNA synthesis and S-phase induction [1].

EGFR Kinase IC50
Reported
0.15 µg/mL (≈0.77 µM)
Comparable to erbstatin; functional durability enabled by stability
In vitro kinase assay; EGF receptor-associated tyrosine kinase
EGFR kinase IC50 Enzyme inhibition Signal transduction

Differential Cell Cycle Arrest: Unique M-Phase Blockade Not Observed with Genistein or Herbimycin A

In vascular smooth muscle cells cultured in 10% fetal calf serum, methyl 2,5-dihydroxycinnamate (IC50 = 4.7 μM) and genistein (IC50 = 6.7 μM) both inhibit PDGF-induced DNA synthesis with comparable potency [1]. However, methyl 2,5-dihydroxycinnamate uniquely blocks the M phase of the cell cycle under these conditions, whereas genistein and the more potent herbimycin A (IC50 = 0.17 μM) do not exhibit M-phase inhibition [1].

Cell Cycle Arrest Profile
Head-to-head
Unique M-phase blockade in VSMCs
Genistein (IC50 6.7 µM) & herbimycin A (IC50 0.17 µM): no M-phase arrest
Supports differentiation of PTK inhibitor mechanisms in cell cycle studies
PDGF-induced DNA synthesis; 10% FCS
Cell cycle Vascular smooth muscle M-phase arrest PTK inhibitors

Esterase Lability Limits In Vivo Utility, Driving Rational Selection of Rigid Analogues

Despite potent in vitro cytotoxicity across a panel of human tumor cell lines, methyl 2,5-dihydroxycinnamate exhibits only marginal antitumor activity in mice [1]. This in vitro-in vivo disconnect is attributed to the compound's susceptibility to esterase hydrolysis [1]. Consequently, researchers have synthesized rigid, esterase-stable analogues such as furanone 7 and cyclopentenone 8, which achieve enhanced cytotoxicity with IC50 values of 0.39–0.98 μg/mL [2].

In Vivo Translational Limitation
Class-level
Marginal antitumor activity in mouse models
Esterase lability likely limits systemic exposure; relevant for analog design
Rigid furanone/cyclopentenone analogs show improved cytotoxicity (0.39–0.98 µg/mL)
In vivo efficacy Esterase hydrolysis Metabolic stability Drug development

Optimal Research and Industrial Applications for Methyl 2,5-dihydroxycinnamate (CAS 63177-57-1)


In Vitro EGFR Signaling and Tyrosine Kinase Inhibition Studies

Methyl 2,5-dihydroxycinnamate is optimally deployed as a stable, cell-permeable tool compound for interrogating EGFR-associated tyrosine kinase signaling in cell culture models. Its 4-fold enhanced serum stability over erbstatin [1] and competitive inhibition of EGFR kinase (IC50 = 0.15 μg/mL) make it suitable for experiments requiring incubation in serum-containing media, such as A431 cell autophosphorylation assays and EGF-induced DNA synthesis studies in NRK cells [1].

Comparative Cell Cycle and Signal Transduction Studies Requiring Distinct Pharmacological Profiles

For researchers dissecting the differential roles of tyrosine kinase inhibitors in cell cycle regulation, methyl 2,5-dihydroxycinnamate provides a unique experimental control. Its ability to block the M phase in vascular smooth muscle cells, a property not shared by genistein or herbimycin A [2], enables side-by-side comparisons to deconvolute PTK inhibitor mechanisms downstream of PDGF receptor activation.

Chemical Template for Developing Metabolically Stable EGFR Inhibitors

In medicinal chemistry and drug development programs, methyl 2,5-dihydroxycinnamate serves as a validated starting scaffold for designing esterase-stable analogues with improved in vivo efficacy. The compound's well-characterized EGFR inhibitory pharmacophore and documented metabolic liability [3] provide a rational basis for structural rigidification strategies, as exemplified by the synthesis of furanone and cyclopentenone derivatives that achieve enhanced cytotoxicity (IC50 = 0.39–0.98 μg/mL) [4].

Human Urinary Metabolite and Plant Metabolite Reference Standard

Given its identification as a human urinary metabolite and a plant metabolite in species including Azadirachta indica and Murraya paniculata [5], methyl 2,5-dihydroxycinnamate is procured as an analytical reference standard for metabolomics studies, pharmacokinetic investigations of hydroxycinnamate metabolism, and natural product dereplication workflows.

Application
Selection Property
Validation Focus
In vitro EGFR signaling research
Serum-stable EGFR kinase inhibitor probe
Autophosphorylation and DNA synthesis assays in serum-containing media
Comparative cell cycle mechanism studies
Distinct M-phase arrest profile vs. other PTK inhibitors
Side-by-side comparison with genistein/herbimycin A in VSMC models
Medicinal chemistry scaffold development
Well-characterized EGFR pharmacophore with defined metabolic lability
Synthesis and evaluation of esterase-stable rigid analogs
Metabolomics and natural product dereplication
Identity-confirmed human and plant metabolite reference
LC-MS/MS metabolomics workflows and pharmacokinetic studies

Technical Documentation Hub

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38 linked technical documents
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